REACTION_CXSMILES
|
Cl[C:2]([CH2:11][C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][C:13]=1[CH3:18])(C(C)=O)[C:3]([O:5]CC)=[O:4].[OH-].[Na+].Cl>C1(C)C=CC=CC=1>[CH3:18][C:13]1[CH:14]=[CH:15][CH:16]=[CH:17][C:12]=1[CH:11]=[CH:2][C:3]([OH:5])=[O:4] |f:1.2|
|
Name
|
ethyl 2-chloro-2-(o-methylbenzyl)-acetoacetate
|
Quantity
|
292 g
|
Type
|
reactant
|
Smiles
|
ClC(C(=O)OCC)(C(=O)C)CC1=C(C=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Type
|
CUSTOM
|
Details
|
The refluxed mixture was then stirred for a further 6 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction solution was reacted twice
|
Type
|
CUSTOM
|
Details
|
the precipitate which had separated out
|
Type
|
FILTRATION
|
Details
|
was filtered off under suction
|
Type
|
WASH
|
Details
|
It was rinsed with water and toluene
|
Type
|
CUSTOM
|
Details
|
dried in a drying oven
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
Cl[C:2]([CH2:11][C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][C:13]=1[CH3:18])(C(C)=O)[C:3]([O:5]CC)=[O:4].[OH-].[Na+].Cl>C1(C)C=CC=CC=1>[CH3:18][C:13]1[CH:14]=[CH:15][CH:16]=[CH:17][C:12]=1[CH:11]=[CH:2][C:3]([OH:5])=[O:4] |f:1.2|
|
Name
|
ethyl 2-chloro-2-(o-methylbenzyl)-acetoacetate
|
Quantity
|
292 g
|
Type
|
reactant
|
Smiles
|
ClC(C(=O)OCC)(C(=O)C)CC1=C(C=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Type
|
CUSTOM
|
Details
|
The refluxed mixture was then stirred for a further 6 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction solution was reacted twice
|
Type
|
CUSTOM
|
Details
|
the precipitate which had separated out
|
Type
|
FILTRATION
|
Details
|
was filtered off under suction
|
Type
|
WASH
|
Details
|
It was rinsed with water and toluene
|
Type
|
CUSTOM
|
Details
|
dried in a drying oven
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |